Endogenous vs. Exogenous Origin: DHBMA Displays Substantial Endogenous Formation, Unlike MHBMA and EB-GII Which Are Exclusively Exogenous
Stable isotope labeling with BD-d₆ in Sprague-Dawley rats (exposure to 0.3, 0.5, and 3 ppm for 6 h/day × 7 days) revealed a qualitative differentiation with direct procurement implications: MHBMA and EB-GII DNA adducts originate exclusively from exogenous BD exposure (d₀-MHBMA not detected above analytical background at sub-ppm exposures), whereas substantial amounts of DHBMA are formed endogenously [1]. Endogenous d₀-DHBMA predominates over exogenous d₆-DHBMA at sub-ppm BD exposures, meaning DHBMA cannot serve as a specific biomarker of external BD exposure at low environmental concentrations, unlike MHBMA [1]. This fundamental difference dictates that laboratories procuring analytical standards for BD-specific exposure assessment must use MHBMA for specificity; DHBMA procurement is instead warranted for studies of total BD metabolic burden, endogenous exposome characterization, or where detection sensitivity at population background levels is prioritized over exposure specificity [2].
| Evidence Dimension | Endogenous vs. exogenous metabolite origin (isotope labeling discrimination) |
|---|---|
| Target Compound Data | DHBMA: substantial endogenous d₀-DHBMA detected at all exposure levels including 0 ppm controls; endogenous DHBMA predominates at sub-ppm BD exposures |
| Comparator Or Baseline | MHBMA & EB-GII: originate exclusively from exogenous BD exposure; d₀-MHBMA not detected above background at 0.3 and 0.5 ppm BD-d₆ exposure |
| Quantified Difference | Qualitative binary difference: endogenous contribution is significant for DHBMA (d₀ >> d₆ at sub-ppm) vs. absent for MHBMA and EB-GII (d₀ ≈ 0 at low exposures) |
| Conditions | Stable isotope labeling in vivo; Sprague-Dawley rats (male and female, 5/group); nose-only inhalation BD-d₆ at 0.3, 0.5, 3 ppm for 6 h/day × 7 days; capLC-ESI-HRMS/MS analysis; urine collected 18 h post-final exposure |
Why This Matters
Laboratories procuring DHBMA vs. MHBMA standards are selecting fundamentally different biomarker information—DHBMA for total metabolic burden including endogenous contribution; MHBMA for specific exogenous BD exposure quantification—making compound substitution analytically invalid.
- [1] Degner A, Tretyakova N, Swenberg JA, et al. Isotope Labeling Mass Spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo. Chem Res Toxicol. 2023;36(8):1409-1418. PMID: 37450858; DOI: 10.1021/acs.chemrestox.3c00141. View Source
- [2] van Sittert NJ, Megens HJ, Watson WP, Boogaard PJ. Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment. Toxicol Sci. 2000;56(1):189-202. DOI: 10.1093/toxsci/56.1.189. View Source
